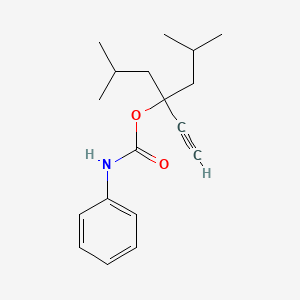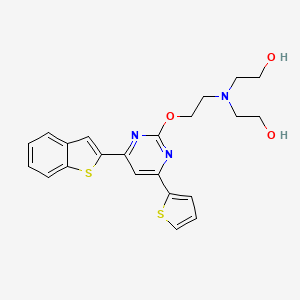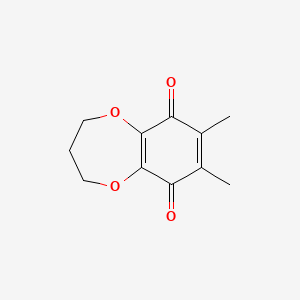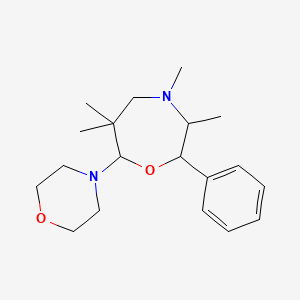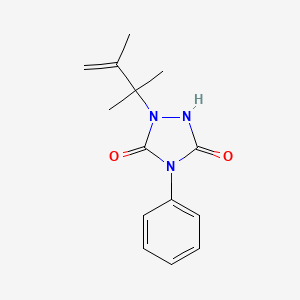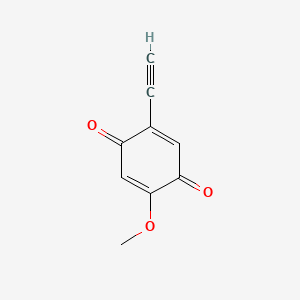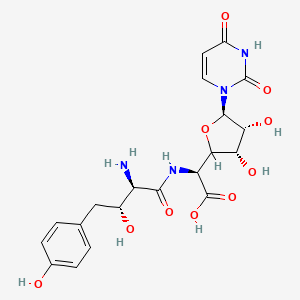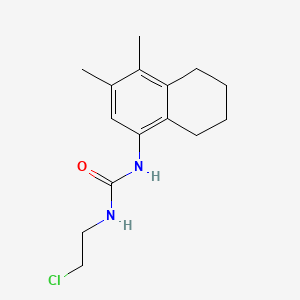
Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:
Preparation of the amine precursor: The starting material, 3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthylamine, can be synthesized through a series of reduction and alkylation reactions.
Reaction with 2-chloroethyl isocyanate: The amine precursor is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
科学的研究の応用
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers.
Biology
In biological research, these compounds are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Medicinally, urea derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, urea derivatives are used in the production of resins, plastics, and other materials. They are also employed as stabilizers, catalysts, and additives in various processes.
作用機序
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, or nucleic acids. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological activity.
類似化合物との比較
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(phenyl): Similar structure but with a phenyl group instead of the naphthyl group.
Urea, 1-(2-chloroethyl)-3-(2,3-dimethylphenyl): Similar structure with a dimethylphenyl group.
Uniqueness
The uniqueness of urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives.
特性
CAS番号 |
102433-46-5 |
|---|---|
分子式 |
C15H21ClN2O |
分子量 |
280.79 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H21ClN2O/c1-10-9-14(18-15(19)17-8-7-16)13-6-4-3-5-12(13)11(10)2/h9H,3-8H2,1-2H3,(H2,17,18,19) |
InChIキー |
KPLAHSYIMPDRFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2CCCCC2=C1C)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)


